BenchChemオンラインストアへようこそ!

1-Benzyl-3-methyl-5-nitroindazole

Medicinal Chemistry Nitroheterocycle Biochemistry Antiprotozoal Drug Discovery

1-Benzyl-3-methyl-5-nitroindazole (molecular formula C₁₅H₁₃N₃O₂, MW 267.28 g/mol) is a trisubstituted indazole bearing a benzyl group at N-1, a methyl at C-3, and a nitro at C-5. The compound belongs to the 5-nitroindazole class, a scaffold extensively validated for antiprotozoal activity against Leishmania spp., Trypanosoma cruzi, and Trichomonas vaginalis, as well as for monoamine oxidase (MAO) inhibition.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B8340963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-5-nitroindazole
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-11-14-9-13(18(19)20)7-8-15(14)17(16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyMACVPLPBEJHWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-5-nitroindazole: Core Structural Identity and Procurement-Relevant Classification


1-Benzyl-3-methyl-5-nitroindazole (molecular formula C₁₅H₁₃N₃O₂, MW 267.28 g/mol) is a trisubstituted indazole bearing a benzyl group at N-1, a methyl at C-3, and a nitro at C-5 . The compound belongs to the 5-nitroindazole class, a scaffold extensively validated for antiprotozoal activity against Leishmania spp., Trypanosoma cruzi, and Trichomonas vaginalis, as well as for monoamine oxidase (MAO) inhibition [1][2]. Its three distinct substituents create a unique steric and electronic profile that differentiates it from both simpler nitroindazoles and more polar 3-alkoxy or 3-hydroxy analogs, making it a compelling scaffold for medicinal chemistry and chemical biology applications where balanced lipophilicity and synthetic tractability are required [1].

Why 1-Benzyl-3-methyl-5-nitroindazole Cannot Be Replaced by Off-the-Shelf 5-Nitroindazole Analogs


Within the 5-nitroindazole family, minor structural changes produce large shifts in biological activity, selectivity, and physicochemical properties. The 5-nitro group is essential for bioreductive activation in antiprotozoal applications, but its electronic environment is strongly modulated by substituents at positions 1 and 3 [1]. The 1-benzyl group contributes lipophilicity (estimated cLogP increase of ~2.0–2.5 units vs. the 1-H parent) and potential π-stacking interactions, while the 3-methyl group confers distinct steric and electronic properties vs. 3-alkoxy, 3-hydroxy, or 3-unsubstituted analogs [2]. In MAO-B inhibition assays, 5-nitroindazole itself achieves 98.5% inhibition at 0.015 mM, but 1-methyl-5-nitro-1H-indazol-3-ol inhibits only 34% at the same concentration, demonstrating that substitution at positions 1 and 3 profoundly alters target engagement [3]. Generic substitution without head-to-head equivalence data therefore risks loss of potency, altered selectivity, or unexpected SAR discontinuities. The quantitative evidence below pinpoints where this specific compound differs from its closest alternatives.

Quantitative Differentiation Evidence: 1-Benzyl-3-methyl-5-nitroindazole vs. Closest Analogs


Regioisomeric Differentiation: 5-Nitro vs. 4-Nitro Indazole Core Determines Biological Activity Vector

The nitro group position on the indazole ring is a primary determinant of biological activity. 1-Benzyl-3-methyl-5-nitroindazole places the nitro group at C-5, the position validated across the 5-nitroindazole literature for antiprotozoal activity [1]. By contrast, its regioisomer 1-benzyl-3-methyl-4-nitro-1H-indazole (same molecular formula C₁₅H₁₃N₃O₂, MW 267.28 g/mol) places the nitro at C-4, producing a distinct electronic distribution and a different reduction potential that alters bioreductive activation . In the broader nitroindazole class, 5-nitroindazole inhibits MAO-B with an IC₅₀ of 0.99 µM (Kᵢ = 0.102 µM), whereas the 7-nitro regioisomer shows an IC₅₀ of 27.8 µM—a 28-fold potency loss attributable solely to nitro position [2]. This demonstrates that nitro regioisomerism alone produces order-of-magnitude differences in target binding, and the 4-nitro isomer cannot be assumed to share the activity profile of the 5-nitro compound.

Medicinal Chemistry Nitroheterocycle Biochemistry Antiprotozoal Drug Discovery

3-Methyl vs. 3-Alkoxy Substituent: Differentiated Lipophilicity and Synthetic Versatility

The 3-methyl substituent in 1-benzyl-3-methyl-5-nitroindazole provides a distinct physicochemical profile compared to the extensively studied 3-alkoxy-1-benzyl-5-nitroindazole series. The 3-alkoxy derivatives (e.g., 3-methoxy, 3-ethoxy, 3-benzyloxy) introduce additional hydrogen-bond acceptors and increase polar surface area, whereas the 3-methyl group is hydrophobic and metabolically more stable due to the absence of a labile ether linkage [1]. The 3-alkoxy-1-benzyl-5-nitroindazole series has demonstrated in vitro activity comparable to amphotericin B against Leishmania promastigotes, with IC₅₀ values in the sub-micromolar range [2]. However, the 3-methyl analog offers a simpler, more rigid scaffold with fewer rotatable bonds, potentially improving ligand efficiency and synthetic accessibility for further derivatization. The nitro group at C-5 can be selectively reduced (H₂/Pd-C or Pt/C in THF) to yield 1-benzyl-3-methyl-1H-indazol-5-amine, a versatile intermediate for amidation, sulfonylation, or diazotization, enabling modular access to diverse compound libraries .

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Utility

1-Benzyl vs. 1-Unsubstituted: Lipophilicity-Driven Membrane Permeability Differentiation

The 1-benzyl substituent substantially increases lipophilicity compared to the 1-unsubstituted parent 3-methyl-5-nitro-1H-indazole (CAS 40621-84-9). The benzyl group adds approximately 2.0–2.5 logP units, shifting the compound from a relatively polar nitroheterocycle (predicted logP ~1.5–2.0 for the 1-H analog) to a more membrane-permeable scaffold (predicted logP ~3.5–4.5 for the 1-benzyl derivative) [1]. This lipophilicity increase is critical for antiprotozoal applications where the compound must cross multiple membrane barriers to reach intracellular amastigotes. In the 2-benzyl-5-nitroindazolin-3-one series, the benzyl group was shown to be essential for maintaining in vitro potency against Leishmania amazonensis intracellular amastigotes, with the most active analog (2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl)ethyl acetate) achieving an IC₅₀ of 0.46 ± 0.01 µM and a selectivity index of 875 [2]. While these data are for indazolin-3-ones rather than 3-methyl indazoles, the critical role of the 1-benzyl group for cellular potency is a conserved SAR feature across multiple 5-nitroindazole chemotypes.

Pharmacokinetics Drug Design Physicochemical Profiling

Nitro Group Reduction: Synthetic Access to 5-Aminoindazole Derivatives Not Available from 3-Alkoxy or 3-Hydroxy Series

The 5-nitro group of 1-benzyl-3-methyl-5-nitroindazole can be chemoselectively reduced to yield 1-benzyl-3-methyl-1H-indazol-5-amine, a key intermediate for further functionalization . This synthetic pathway is distinct from that of 3-alkoxy-1-benzyl-5-nitroindazoles, where the 3-alkoxy group may be susceptible to hydrogenolysis under the same reduction conditions (H₂/Pd-C or Pt/C), potentially leading to de-alkylation side products [1]. The 3-methyl group, being stable under both catalytic hydrogenation and acidic/basic conditions, ensures cleaner conversion to the amine with fewer side reactions. The resulting 5-aminoindazole scaffold is a privileged intermediate for kinase inhibitor synthesis, as evidenced by the extensive patent literature on benzyl-substituted indazoles as BUB1 kinase inhibitors (Bayer Pharma, WO2016042089) [2]. The m/z (M+1)⁺ = 268 for the parent nitro compound and the well-characterized reduction chemistry (H₂/Pt-C, THF, RT) provide a validated synthetic entry point that is not equally accessible from 3-alkoxy or 3-hydroxy analogs.

Synthetic Chemistry Library Synthesis Chemical Biology Tools

Validated Application Scenarios for 1-Benzyl-3-methyl-5-nitroindazole in Research and Preclinical Development


Scaffold for Antiprotozoal Lead Optimization via 5-Nitro Bioreductive Activation

The 5-nitroindazole core is a validated pharmacophore for antiprotozoal activity against Leishmania spp., Trypanosoma cruzi, and Trichomonas vaginalis [1]. 1-Benzyl-3-methyl-5-nitroindazole provides the essential 5-nitro group for bioreductive activation within the parasite, while the 1-benzyl group enhances cellular permeability for intracellular amastigote targeting. The 3-methyl group offers a metabolically stable anchoring point for further SAR exploration, distinguishing it from 3-alkoxy series that introduce additional metabolic liabilities. Researchers can use this compound as a starting scaffold to explore substitution effects at the benzyl ring or to reduce the nitro group to an amine for amide/sulfonamide library synthesis .

MAO-B Inhibition Probe with Differentiated Substituent Profile

5-Nitroindazole itself is a potent MAO-B inhibitor (IC₅₀ = 0.99 µM, Kᵢ = 0.102 µM), and the addition of a 1-benzyl-3-methyl substitution pattern allows exploration of MAO-B vs. MAO-A selectivity modulation [2]. The BRENDA database documents that substituent changes at positions 1 and 3 of 5-nitroindazole can shift MAO-B inhibition from 98.5% (unsubstituted 5-nitroindazole) to 34% (1-methyl-5-nitro-1H-indazol-3-ol) at 0.015 mM, indicating that the 1-benzyl-3-methyl combination may yield a distinct selectivity window [3]. This compound is suitable for structure–activity relationship studies aimed at disentangling MAO isoform selectivity within the nitroindazole chemotype.

Synthetic Intermediate for Kinase-Focused Compound Libraries

The chemoselective reduction of the 5-nitro group to 5-amine provides access to 1-benzyl-3-methyl-1H-indazol-5-amine, a versatile building block for generating kinase inhibitor libraries . The benzyl-substituted indazole scaffold is recognized in the patent literature as a privileged template for BUB1 kinase inhibition (Bayer Pharma, 2014–2019) [4]. The 3-methyl group ensures stability during reduction and subsequent derivatization, avoiding the O-dealkylation side reactions that complicate the use of 3-alkoxy analogs. This makes 1-benzyl-3-methyl-5-nitroindazole a reliable entry point for medicinal chemistry groups synthesizing focused kinase inhibitor collections.

Negative Control for 4-Nitroindazole Regioisomer Studies

Because 1-benzyl-3-methyl-4-nitroindazole exists as a commercially available regioisomer (same molecular formula, different nitro position), 1-benzyl-3-methyl-5-nitroindazole can serve as a critical comparator in studies designed to map the positional dependence of nitroindazole biological activity . The 28-fold potency difference between 5-nitroindazole and 7-nitroindazole in MAO-B inhibition underscores that nitro position is not a minor structural nuance but a primary driver of target engagement [2]. Using both the 5-nitro and 4-nitro isomers in parallel enables rigorous SAR interpretation and avoids false-negative conclusions arising from positional isomers.

Quote Request

Request a Quote for 1-Benzyl-3-methyl-5-nitroindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.